

KRAS inhibitor-40 chemical structure and properties

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Compound of Interest		
Compound Name:	KRAS inhibitor-40	
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An In-Depth Technical Guide on KRAS Inhibitor-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of **KRAS Inhibitor-40**, a novel covalent inhibitor of the KRAS G12C mutant protein.

Core Chemical Identity and Structure

KRAS Inhibitor-40, identified as compound 70 in patent WO2021129824A1, is a potent and specific inhibitor of the KRAS G12C oncoprotein.[1] Its unique structure allows for covalent modification of the mutant cysteine residue, effectively locking the protein in an inactive state.

Chemical Name: (S)-N-(1-(3-chlorophenyl)-2-((6-fluoro-2-methyl-[1][2][3]triazolo[1,5-a]pyridin-8-yl)amino)-2-oxoethyl)-4-(prop-2-en-1-yl)piperidine-1-carboxamide

CAS Number: 2660014-14-0[1]

Chemical Structure:



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Physicochemical Properties

Due to the limited availability of experimental data for **KRAS Inhibitor-40**, the following table summarizes its predicted physicochemical properties. These values are computationally derived and provide a baseline for experimental design and formulation development.

Property	Value	Unit
Molecular Formula	C30H31CIFN7O3	
Molecular Weight	604.07	g/mol
XLogP3	3.5	
Hydrogen Bond Donor Count	2	-
Hydrogen Bond Acceptor Count	7	_
Rotatable Bond Count	7	-
Topological Polar Surface Area	120	Å ²
Heavy Atom Count	42	
Formal Charge	0	_

Mechanism of Action and Signaling Pathway

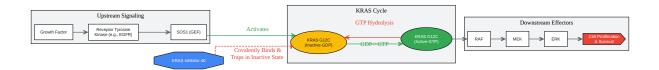
The KRAS protein is a critical node in intracellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to a constitutively active state



that drives oncogenic signaling through pathways such as the MAPK/ERK cascade, promoting cell proliferation and survival.

KRAS Inhibitor-40 is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS G12C protein. By forming an irreversible covalent bond with this cysteine, the inhibitor locks the KRAS G12C protein in its inactive, GDP-bound conformation. This prevents the exchange of GDP for GTP, thereby blocking downstream signaling and inhibiting cancer cell growth.

Below is a diagram illustrating the KRAS signaling pathway and the inhibitory action of **KRAS** Inhibitor-40.



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KRAS signaling pathway and inhibition.

Experimental Protocols

The following are representative protocols for the characterization of KRAS G12C inhibitors like **KRAS Inhibitor-40**. These methods are based on established procedures for similar compounds in the field.

In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.

Materials:



- KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- KRAS Inhibitor-40
- DMSO (vehicle control)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells.
 - Seed 2,000-5,000 cells per well in 90 μL of complete culture medium in a 96-well plate.
 - Incubate overnight at 37°C, 5% CO2.
- Compound Treatment:
 - Prepare serial dilutions of KRAS Inhibitor-40 in complete culture medium.
 - Add 10 μL of the diluted compound or DMSO vehicle control to the respective wells.
- Incubation:
 - Incubate the plate for 72 hours at 37°C, 5% CO2.
- Assay:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.



- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Record luminescence using a plate-reading luminometer.
 - Normalize the data to the DMSO-treated control wells.
 - Plot the normalized viability against the logarithm of the inhibitor concentration.
 - Calculate the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK Inhibition

This protocol assesses the inhibition of KRAS downstream signaling by measuring the phosphorylation levels of ERK.

Materials:

- KRAS G12C mutant cancer cell lines
- Complete culture medium
- KRAS Inhibitor-40
- DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA Protein Assay kit
- SDS-PAGE gels
- Transfer membranes (e.g., PVDF)
- Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)



- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with varying concentrations of **KRAS Inhibitor-40** or DMSO for 2-4 hours.
- Protein Extraction:
 - Wash cells with cold PBS.
 - Lyse cells in lysis buffer and collect the lysate.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine protein concentration using a BCA assay.
- Western Blotting:
 - Denature protein samples and load equal amounts onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibodies.
 - Wash and apply chemiluminescent substrate.



- Imaging and Analysis:
 - Capture the signal using an imaging system.
 - Quantify band intensities and normalize phospho-ERK levels to total-ERK and a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This protocol evaluates the in vivo efficacy of KRAS Inhibitor-40 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude mice)
- KRAS G12C mutant cancer cell line
- Matrigel
- KRAS Inhibitor-40 formulation for oral gavage
- · Vehicle control
- Calipers

Procedure:

- Tumor Implantation:
 - Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
- Tumor Growth and Treatment:
 - Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.
 - Administer KRAS Inhibitor-40 or vehicle daily by oral gavage.

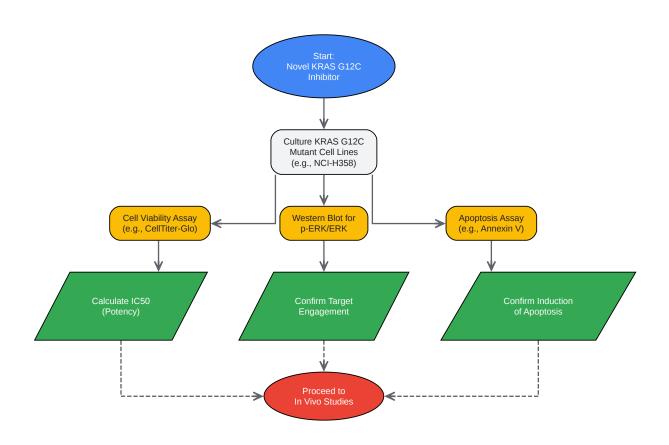


- Monitoring:
 - Measure tumor volume with calipers twice weekly (Volume = (Length x Width²)/2).
 - Monitor animal body weight as an indicator of toxicity.
- Endpoint and Analysis:
 - Continue treatment for a predefined period or until tumors in the control group reach a maximum allowed size.
 - The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel KRAS G12C inhibitor.





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In vitro characterization workflow.

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